N-({[(4-chloroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide
Description
N-({[(4-chloroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide is a quaternary ammonium salt characterized by a complex structure combining a 4-chloroanilino group, a methylsulfanyl moiety, and a methylene-bridged amino framework. The compound’s structure suggests reactivity in nucleophilic substitution or coordination chemistry due to the presence of sulfur and nitrogen donor atoms. While direct studies on its applications are scarce, analogous compounds with similar functional groups are employed in polymer synthesis (e.g., phthalimide derivatives) or as bioactive agents .
Properties
IUPAC Name |
[[(4-chloroanilino)-methylsulfanylmethylidene]amino]methylidene-dimethylazanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3S.HI/c1-15(2)8-13-11(16-3)14-10-6-4-9(12)5-7-10;/h4-8H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRQZXHSQMPDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CN=C(NC1=CC=C(C=C1)Cl)SC)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClIN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({[(4-chloroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide, commonly referred to by its chemical structure or CAS number (112519-80-9), is a complex organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H15ClIN3S
- Molecular Weight : 383.68 g/mol
- CAS Number : 112519-80-9
This compound features a chloroaniline moiety linked to a methylsulfanyl group and an ammonium iodide, which may contribute to its biological activities.
Research indicates that compounds similar in structure often exhibit various biological activities, including:
- Antineoplastic Activity : Compounds with similar structural features have been identified as potential inhibitors of cancer cell proliferation.
- Antimicrobial Properties : The presence of the methylsulfanyl group can enhance the antimicrobial efficacy against certain pathogens.
Anticancer Activity
A study exploring the anticancer properties of similar compounds has shown promising results. For instance, pyrimidine derivatives have been noted for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. The presence of the chlorinated aniline group can enhance interaction with microbial membranes, leading to increased permeability and cell death. A comparative study showed that derivatives with similar functional groups exhibited significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria .
Case Studies
- Study on Antineoplastic Agents : A series of experiments demonstrated that compounds with structural similarities to this compound were effective in inhibiting cell growth in various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : In vitro tests revealed that related compounds showed a Minimum Inhibitory Concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties. The study emphasized the importance of the methylsulfanyl group in enhancing bioactivity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Significant antibacterial activity |
Table 2: Comparative MIC Values
| Compound Name | MIC (µg/mL) | Pathogen |
|---|---|---|
| This compound | 16 | Staphylococcus aureus |
| Related Compound A | 32 | Escherichia coli |
| Related Compound B | 64 | Pseudomonas aeruginosa |
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by the presence of a chloroaniline moiety and a methylsulfanyl group, contributing to its biological activity. Its molecular formula is with a molecular weight of approximately 437.02 g/mol .
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that similar compounds with chloroaniline derivatives exhibit significant anticancer properties. The presence of the chloro group enhances the compound's ability to interact with biological targets, potentially inhibiting tumor growth.
- Case Study : A study on related compounds demonstrated that modifications in the aniline structure could lead to increased potency against various cancer cell lines .
-
Antimicrobial Properties :
- Compounds containing sulfur and nitrogen functionalities are often investigated for their antimicrobial effects. The methylsulfanyl group may enhance the lipophilicity of the molecule, aiding in membrane penetration and increasing antimicrobial efficacy.
- Research Findings : A comparative analysis showed that compounds with similar structures exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Materials Science Applications
- Polymeric Materials :
- The iodide salt form of this compound can be utilized in the synthesis of novel polymeric materials, potentially leading to advancements in drug delivery systems or smart materials that respond to environmental stimuli.
- Data Table : Below is a summary of potential polymeric applications derived from similar compounds:
| Compound Type | Application Area | Key Properties |
|---|---|---|
| Conductive Polymers | Organic Electronics | Enhanced charge mobility |
| Biodegradable Polymers | Drug Delivery | Controlled release mechanisms |
| Smart Materials | Responsive Systems | Environmental responsiveness |
- Nanotechnology :
- The compound may serve as a precursor for nanoparticles, which can be functionalized for targeted drug delivery or imaging applications. The unique chemical structure allows for easy modification and integration into nanocarriers.
- Case Study : A recent investigation into nanoparticle formulations highlighted the utility of similar cationic compounds in enhancing cellular uptake of therapeutic agents .
Future Directions and Research Opportunities
- Further studies are necessary to explore the full spectrum of biological activities associated with N-({[(4-chloroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide.
- Investigating its mechanism of action at the molecular level will provide insights into its therapeutic potential.
- Collaborative research across disciplines such as synthetic chemistry, pharmacology, and materials science could yield innovative applications.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a. 3-Chloro-N-phenyl-phthalimide ()
- Structural Similarities : Both compounds feature a 4-chloroaniline-derived group. The phthalimide’s aromatic isoindoline-1,3-dione core contrasts with the quaternary ammonium and methylsulfanyl groups in the target compound.
- Reactivity: 3-Chloro-N-phenyl-phthalimide is a key monomer for polyimides, leveraging its anhydride-forming capability. The target compound, however, lacks anhydride functionality but may participate in alkylation or coordination reactions due to its charged ammonium center and sulfur group.
b. Torasemide Methanol Solvate ()
- Structural Differences : Torasemide contains a sulfonamide group and pyridinium ring, differing from the methylsulfanyl and quaternary ammonium groups in the target compound.
- Biological Relevance: Torasemide is a diuretic, highlighting how sulfonamide groups confer bioactivity.
Physicochemical Properties
| Property | Target Compound | 3-Chloro-N-phenyl-phthalimide | Torasemide |
|---|---|---|---|
| Solubility | High (due to iodide ion) | Low (nonpolar core) | Moderate (sulfonamide group) |
| Reactive Sites | Ammonium, methylsulfanyl | Chlorine, anhydride | Sulfonamide, pyridinium |
| Typical Applications | Synthesis intermediate (inferred) | Polymer monomer | Diuretic drug |
Q & A
Q. What are the optimal synthetic routes for preparing N-({[(4-chloroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions using reagents like DCC or HATU, as demonstrated in peptide acylation studies . Key steps include:
- Activation : Use HATU or HBTU to activate carboxyl groups, ensuring efficient amide bond formation.
- Purification : Column chromatography (e.g., silica gel with EtOAC/heptane gradients) followed by recrystallization in DCM/heptane mixtures .
- Purity Validation : Confirm via LC-MS (ESI) for molecular ion peaks and ¹H NMR to resolve methylsulfanyl (δ ~2.1 ppm) and methylaminium (δ ~3.0 ppm) signals .
Q. How should researchers characterize the structural features of this compound to confirm its identity?
- Methodological Answer :
- ¹H NMR Analysis : Assign peaks for the methylsulfanyl group (singlet at δ ~2.1 ppm) and methylaminium protons (broad singlet near δ ~3.0 ppm). Aromatic protons from the 4-chloroanilino moiety appear as doublets in δ 7.2–7.8 ppm .
- Mass Spectrometry : ESI-LC/MS should show [M]+ at m/z corresponding to the molecular formula C₁₁H₁₄ClIN₃S (exact mass calculated via tools like PubChem’s formula parser) .
- Elemental Analysis : Verify C, H, N, S, and I percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data, such as unexpected NMR splitting patterns?
- Methodological Answer :
- DFT Calculations : Optimize the structure using Gaussian09 with B3LYP/6-31G(d) to predict NMR chemical shifts. Compare computed vs. experimental data to identify conformational isomers or proton exchange effects .
- Dynamic Effects : Use EXSY NMR to detect slow exchange between rotamers of the methylsulfanyl-methylene group, which may cause peak broadening .
- Case Study : For conflicting LC-MS purity vs. NMR integration, perform HRMS to rule out isotopic interference (e.g., ³⁵Cl vs. ³⁷Cl) .
Q. What strategies are effective in studying the coordination chemistry or biological activity of this compound?
- Methodological Answer :
- Coordination Studies : Titrate the compound with metal salts (e.g., Cu²⁺, Fe³⁺) in DMSO-d₆ and monitor via UV-Vis (λ ~450 nm for charge-transfer bands) and ¹H NMR to track ligand displacement .
- Biological Assays : Screen against bacterial models (e.g., E. coli ATCC 25922) using MIC assays. Compare with structurally related bisamide derivatives (e.g., compound 44 in ), noting enhanced activity from the methylsulfanyl group’s lipophilicity.
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental LogP values?
- Methodological Answer :
- Experimental LogP : Measure via shake-flask method (octanol/water partition) at pH 7.4.
- Theoretical vs. Experimental : If computed LogP (e.g., using PubChem’s XLogP3) deviates by >1 unit, re-evaluate protonation states. The methylaminium iodide group increases hydrophilicity, which may be underestimated in silico .
- Case Example : For a related dimethylanilinium derivative, experimental LogP was 1.2 vs. computed 2.5, highlighting the need for pH-adjusted models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
